![molecular formula C46H42 B12616097 6-[10-(Anthracen-9-YL)decyl]pentacene CAS No. 920514-12-1](/img/structure/B12616097.png)
6-[10-(Anthracen-9-YL)decyl]pentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[10-(Anthracen-9-YL)decyl]pentacene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes an anthracene moiety attached to a pentacene backbone via a decyl linker. The presence of both anthracene and pentacene units in the molecule imparts distinct photophysical and electronic properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[10-(Anthracen-9-YL)decyl]pentacene typically involves multiple steps, including the formation of the anthracene and pentacene units, followed by their coupling through a decyl linker. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of anthracene is reacted with a halogenated pentacene derivative in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate to facilitate the coupling .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[10-(Anthracen-9-YL)decyl]pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the aromatic rings of the anthracene and pentacene units.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogen gas (chlorine or bromine) for halogenation.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated anthracene and pentacene derivatives.
Substitution: Nitro or halogenated anthracene and pentacene derivatives.
Applications De Recherche Scientifique
6-[10-(Anthracen-9-YL)decyl]pentacene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 6-[10-(Anthracen-9-YL)decyl]pentacene is primarily based on its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved include interactions with other organic molecules and materials, as well as potential interactions with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene: A simpler PAH with three fused benzene rings, known for its blue fluorescence.
Pentacene: A PAH with five linearly fused benzene rings, widely used in organic electronics.
9,10-Diphenylanthracene: A derivative of anthracene with phenyl groups at the 9 and 10 positions, used as a scintillator.
Uniqueness
6-[10-(Anthracen-9-YL)decyl]pentacene is unique due to the combination of anthracene and pentacene units in a single molecule, linked by a decyl chain. This structure imparts distinct photophysical and electronic properties, making it a valuable compound for research in organic electronics and photochemistry .
Propriétés
Numéro CAS |
920514-12-1 |
|---|---|
Formule moléculaire |
C46H42 |
Poids moléculaire |
594.8 g/mol |
Nom IUPAC |
6-(10-anthracen-9-yldecyl)pentacene |
InChI |
InChI=1S/C46H42/c1(3-5-7-25-43-41-23-15-13-21-37(41)29-38-22-14-16-24-42(38)43)2-4-6-8-26-44-45-31-35-19-11-9-17-33(35)27-39(45)30-40-28-34-18-10-12-20-36(34)32-46(40)44/h9-24,27-32H,1-8,25-26H2 |
Clé InChI |
SFGHQDXBRRGYLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=C5C=CC=CC5=CC4=C3CCCCCCCCCCC6=C7C=CC=CC7=CC8=CC=CC=C86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


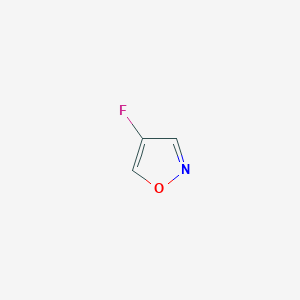
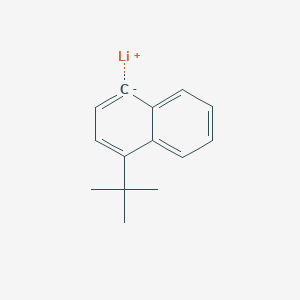
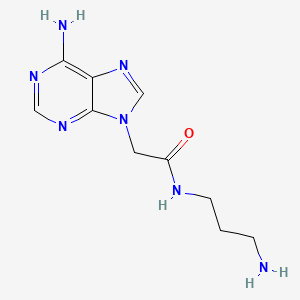
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
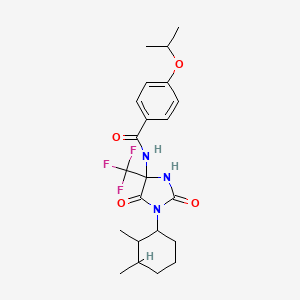
![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)
![(1S,4R)-6-(Trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12616065.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
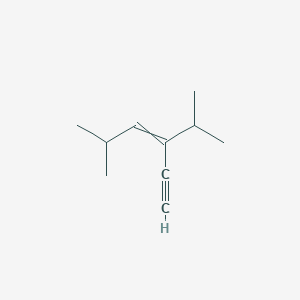
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)
![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)
